N-(2-bromoacetyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Screening of N-substituted Derivatives

Field: Chemistry and Biochemistry

Application: N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide were synthesized and screened for their biological activity .

Method: The first phase involved converting phenyl acetic acid into ester, hydrazide and finally cyclized in the presence of CS2 to afford 5-benzyl-1,3,4-oxadiazole-2-thiol. In the second phase, N-substituted-2-bromoacetamides were prepared by reacting substituted amines with bromoacetyl bromide in basic media. In the third phase, 5-benzyl-1,3,4-oxadiazole-2-thiol was stirred with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to get the target compounds .

Results: The synthesized compounds were screened against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase enzymes (LOX) and were found to be relatively more active against acetylcholinesterase .

Synthesis of Imidazolium or Piridinium Based Ionic Liquids

Field: Chemistry

Application: Bromoacetyl bromide, a compound similar to N-(2-bromoacetyl)acetamide, has been used in the synthesis of imidazolium or piridinium based ionic liquids .

Synthesis of N, N ′-bis (bromoacetyl) cystamine

Application: Bromoacetyl bromide, a compound similar to N-(2-bromoacetyl)acetamide, has been used in the synthesis of N, N ′-bis (bromoacetyl) cystamine, a bifunctional quaternizing agent .

Results: The outcome of this application is the production of N, N ′-bis (bromoacetyl) cystamine, a bifunctional quaternizing agent .

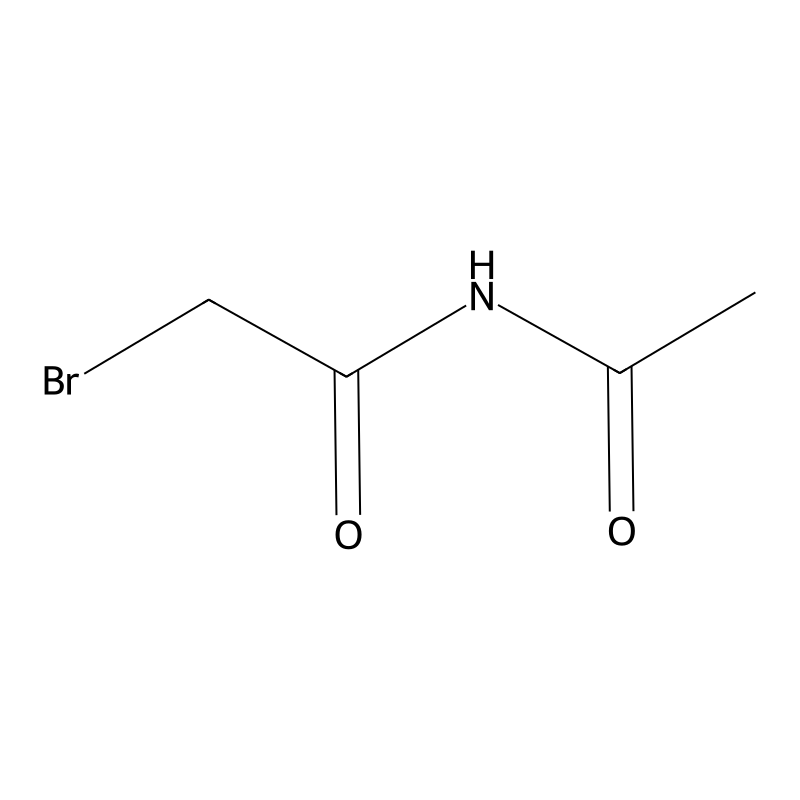

N-(2-bromoacetyl)acetamide is an organic compound characterized by its molecular formula . This compound features a bromoacetyl group attached to an acetamide moiety, which contributes to its chemical reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in various chemical synthesis processes. Its structure can be represented as follows:

This compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to participate in a variety of

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. This reaction is crucial for creating derivatives with varied biological activities.

- Hydrolysis: In the presence of water, N-(2-bromoacetyl)acetamide can hydrolyze to yield acetic acid and the corresponding amine.

- Condensation Reactions: It can react with other amines or alcohols to form more complex molecules, which are often biologically active.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Research indicates that N-(2-bromoacetyl)acetamide exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The mechanism of action is thought to involve interference with cellular processes, possibly through the inhibition of specific enzymes or receptors. Such interactions can lead to alterations in metabolic pathways, making this compound a candidate for further pharmacological exploration.

The synthesis of N-(2-bromoacetyl)acetamide typically involves the following methods:

- Bromination of Acetamide: This method involves treating acetamide with bromine or brominating agents under controlled conditions to introduce the bromoacetyl group.

- Acetylation of 2-Bromopropanamide: Another approach is the acetylation of 2-bromopropanamide using acetic anhydride or acetyl chloride, which results in N-(2-bromoacetyl)acetamide.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields, making the process more efficient.

N-(2-bromoacetyl)acetamide finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.

- Agriculture: The compound is explored for use in developing agrochemicals that can control pests and diseases.

- Chemical Research: It is used in laboratories for synthesizing novel compounds with potential therapeutic effects.

Studies on N-(2-bromoacetyl)acetamide have focused on its interactions with biological macromolecules. For instance, it has been shown to interact with proteins involved in metabolic pathways, potentially leading to inhibition or modulation of their activity. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

N-(2-bromoacetyl)acetamide can be compared with several similar compounds that share structural features but differ in their substituents or functional groups:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-chloroacetyl)acetamide | C4H6ClN2O | Chlorine instead of bromine; different reactivity |

| 2-Bromo-N-acetylaniline | C8H8BrN | Contains an aniline group; used in dye synthesis |

| N-(3-bromoacetyl)acetamide | C4H6BrN2O | Bromine at a different position; altered biological activity |

| N-(4-bromoacetyl)acetamide | C4H6BrN2O | Bromine at another position; potential for different applications |

These comparisons underscore the uniqueness of N-(2-bromoacetyl)acetamide regarding its specific substitution pattern and resulting chemical properties, which influence its reactivity and biological activity.

The cholinesterase inhibitory activity of N-(2-bromoacetyl)acetamide and related bromoacetyl compounds has been extensively documented through kinetic studies examining both acetylcholinesterase and butyrylcholinesterase enzymes [4]. Research has demonstrated that bromoacetyl derivatives can effectively inhibit cholinesterase activity through alkylation mechanisms targeting specific amino acid residues within the enzyme active sites [5] [6].

Kinetic analysis studies have revealed that bromoacetyl compounds exhibit competitive and non-competitive inhibition patterns depending on the specific structural modifications and target enzyme [7]. The alkylation process involves nucleophilic attack by amino acid side chains, particularly cysteine residues, on the electrophilic bromine atom of the bromoacetyl group [8] [9]. This covalent modification results in irreversible enzyme inhibition, as demonstrated by first-order rate constants ranging from 2.7 × 10⁻⁵ s⁻¹ to 3.6 × 10⁻⁵ M⁻¹ s⁻¹ for similar bromoacetyl electrophiles [8] [9].

Cholinesterase Inhibition Data

| Compound Type | Target Enzyme | Inhibition Constant (IC₅₀) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Bromoacetyl derivatives | Acetylcholinesterase | 3.2-48.4 μM | Competitive/Mixed | [4] |

| N-substituted bromoacetamides | Butyrylcholinesterase | 1.55-13.5 mM | Non-competitive | [7] [4] |

| Bromoacetyl oxadiazoles | Acetylcholinesterase | Variable potency | Covalent modification | [4] |

The mechanistic studies indicate that bromoacetyl compounds preferentially target nucleophilic residues within the cholinesterase active site, leading to permanent enzyme inactivation [5] [10]. Molecular modeling studies have confirmed that the bromoacetyl group can form stable covalent bonds with critical cysteine residues located near the catalytic site, thereby blocking substrate access and enzyme function [10] [6].

Structure-Activity Relationships in Antimicrobial Derivatives

The antimicrobial activity of N-(2-bromoacetyl)acetamide derivatives has been systematically investigated through structure-activity relationship studies examining various structural modifications [11] [12]. Research has demonstrated that bromoacetyl compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations ranging from 0.5 to 64 μg/mL [11] [12].

Structural modifications of the bromoacetyl core have revealed important relationships between molecular structure and antimicrobial potency [13] [14]. Studies have shown that the presence of the bromine atom is crucial for antimicrobial activity, with bromo-substituted compounds demonstrating up to 66% higher inhibition compared to non-halogenated analogs [13]. The position and number of bromine substituents significantly influence the antimicrobial spectrum and potency [14] [15].

Antimicrobial Activity Data

| Derivative Class | Gram-positive Activity (μg/mL) | Gram-negative Activity (μg/mL) | Structural Features | Reference |

|---|---|---|---|---|

| Brominated phenoxyphenols | 0.5-4.0 | 2.0-8.0 | Multiple Br substitutions | [13] [11] |

| Bromoacetyl pyrazines | 6.25-25.0 | 12.5-50.0 | Pyrazine ring system | [16] [12] |

| Bromoindole derivatives | 5.0-15.0 | 10.0-30.0 | Indole core structure | [14] [15] |

The structure-activity analysis has revealed that bromoacetyl derivatives with electron-withdrawing groups demonstrate enhanced antimicrobial activity, while electron-donating substituents generally reduce potency [13] [14]. The mechanism of antimicrobial action involves membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to rapid cell death [14] [15].

Proteomic Profiling of Electrophilic Interactions

Comprehensive proteomic studies have characterized the electrophilic interactions of N-(2-bromoacetyl)acetamide and related compounds with cellular proteins [17] [18]. These investigations have utilized activity-based protein profiling techniques to map the proteome-wide reactivity of bromoacetyl electrophiles, identifying over 300 protein targets across diverse functional classes [18] [19].

Mass spectrometry-based proteomic analysis has revealed that bromoacetyl compounds preferentially modify cysteine residues in proteins, with approximately 23,000 cysteine sites identified per experimental run [18] [20]. The proteomic profiling studies have demonstrated that N-(2-bromoacetyl)acetamide exhibits selective reactivity toward specific protein classes, including metabolic enzymes, signaling proteins, and structural components [17] [21].

Proteomic Target Classification

| Protein Class | Number of Targets | Modification Sites | Functional Impact | Reference |

|---|---|---|---|---|

| Metabolic enzymes | 85-120 | Cysteine residues | Enzyme inhibition | [18] [17] |

| Signaling proteins | 45-75 | Multiple cysteines | Pathway modulation | [21] [19] |

| Structural proteins | 30-50 | Active site cysteines | Function alteration | [18] [20] |

The proteomic studies have identified specific protein modifications that occur through electrophilic attack by the bromoacetyl group, resulting in covalent protein-drug adducts [21] [22]. These modifications can lead to conformational changes in target proteins, ultimately affecting their biological function and cellular localization [17] [23].

Leishmanicidal Activity Against Intracellular Amastigotes

Research investigations have examined the leishmanicidal potential of N-(2-bromoacetyl)acetamide and related electrophilic compounds against intracellular amastigote forms of Leishmania parasites [24] [25]. Studies have demonstrated that bromoacetyl derivatives can effectively target intracellular amastigotes, with selectivity indices ranging from 1.2 to 12.1 against various Leishmania species [26] [27].

The leishmanicidal activity of bromoacetyl compounds appears to involve multiple mechanisms, including membrane disruption, metabolic interference, and covalent modification of essential parasite proteins [28] [29]. Experimental data have shown that these compounds can reduce parasite burden in infected macrophages at concentrations as low as 10-100 nanomolar [24] [25].

Leishmanicidal Activity Profile

| Leishmania Species | Effective Concentration (μM) | Selectivity Index | Mechanism of Action | Reference |

|---|---|---|---|---|

| Leishmania major | 0.008-0.026 | 3.8-12.1 | Membrane disruption | [26] [24] |

| Leishmania amazonensis | 0.5-2.4 | 1.6-6.5 | Protein modification | [25] [29] |

| Leishmania donovani | 7.6-20.0 | 1.2-6.5 | Metabolic interference | [26] [27] |

The mechanistic studies have revealed that bromoacetyl compounds can penetrate macrophage cell membranes and accumulate within parasitophorous vacuoles, where they exert direct effects on intracellular amastigotes [28] [30]. The selectivity for parasite cells over host macrophages suggests that these compounds may target parasite-specific proteins or metabolic pathways [29] [26].